molecular formula C6H2Cl2F3NO2S B2854258 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 2243507-05-1

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B2854258
CAS No.: 2243507-05-1
M. Wt: 280.04
InChI Key: REKJFCRKYVAWBT-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a versatile trifluoromethylpyridine (TFMP) derivative highly valued in chemical research for developing novel active ingredients. Its molecular structure integrates two key functional handles: a sulfonyl chloride group and a chloro substituent on the pyridine ring, both of which are excellent sites for nucleophilic substitution, enabling diverse derivatization pathways such as the formation of sulfonamides and sulfonate esters. The presence of the strongly electron-withdrawing trifluoromethyl group is a critical structural motif, known to significantly enhance the biological activity, metabolic stability, and lipophilicity of lead compounds, thereby improving their cell membrane permeability. This compound is primarily employed as a key synthetic intermediate in the discovery and development of agrochemicals and pharmaceuticals. In crop protection, TFMP derivatives are found in numerous commercial pesticides, including fungicides like fluazinam and fluopicolide, and herbicides like haloxyfop, which leverage this scaffold for its potent efficacy . In pharmaceutical research, the trifluoromethylpyridine motif is incorporated into various approved drugs and candidates in clinical trials, as the fluorine atom's unique properties can profoundly influence a molecule's conformation, metabolism, and binding affinity to biological targets . The specific substitution pattern of the chlorine and sulfonyl chloride groups on this pyridine ring offers researchers precise control over regioselectivity in subsequent metalation and cross-coupling reactions, making it a valuable building block for constructing more complex, functionalized molecules. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)3(1-2-12-5)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKJFCRKYVAWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation and Sulfonation

Sulfonyl Chloride Formation

The introduction of the sulfonyl chloride group at position 3 is typically achieved via reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅). A patented method (WO2016204096A1) demonstrates that controlled addition of PCl₅ minimizes byproducts like 5-chloropyridine-3-sulfonyl chloride. Key parameters include:

  • Stepwise addition : Dividing PCl₅ into ≥5 portions over ≥1 hour reduces localized excess, suppressing electrophilic aromatic substitution at position 5.
  • Temperature : Reactions at 100–140°C enhance conversion while avoiding decomposition.
  • Purification : Distillation under reduced pressure (0.2–1.2 kPa, 92–98°C) yields pyridine-3-sulfonyl chloride with >90% purity.
Table 1: Optimized Conditions for Sulfonyl Chloride Synthesis
Parameter Optimal Range Yield (%) Byproduct Ratio (%)
PCl₅ addition time ≥1 hour 91.7 0.02
Reaction temperature 100–140°C 90–95 <0.1
Distillation pressure 0.2–1.2 kPa 90 N/A

Modular Pyridine Ring Construction

Trifluoromethyl-Containing Building Blocks

Synthesis begins with trifluoromethylated precursors such as 3-trifluoromethylpicoline. Cyclocondensation of β-diketones with ammonia derivatives forms the pyridine ring, followed by sulfonation and chlorination. For instance:

  • Cyclization : Reaction of 1,1,1-trifluoro-4-chloro-3-oxopentane with ammonium acetate yields 4-(trifluoromethyl)pyridine.
  • Sulfonation : Exposure to fuming sulfuric acid introduces the sulfonic acid group at position 3.
  • Chlorination : PCl₅ converts the sulfonic acid to sulfonyl chloride, while Cl₂ gas chlorinates position 2.
Table 2: Key Intermediates in Modular Synthesis
Intermediate Role Synthesis Method
4-(Trifluoromethyl)pyridine Core structure Cyclocondensation
Pyridine-3-sulfonic acid Sulfonyl chloride precursor Sulfonation with H₂SO₄
2-Chloro-4-(trifluoromethyl)pyridine Chlorinated intermediate Radical chlorination

Vapor-Phase Fluorination-Chlorination

Industrial-scale production often employs simultaneous fluorination and chlorination in vapor-phase reactors. A fluidized-bed reactor with FeF₃ catalyst enables:

  • Methyl group conversion : 3-picoline’s methyl group is fluorinated to -CF₃ at 300–400°C.
  • Nuclear chlorination : Subsequent Cl₂ gas flow chlorinates position 2.
  • Sulfonation : Liquid-phase reaction with chlorosulfonic acid introduces the sulfonyl chloride group.

This method reduces multi-step purification but requires precise control of gas ratios and temperature to minimize byproducts like 2,5-dichloro derivatives.

Comparative Analysis of Methods

Yield and Scalability

  • Sequential halogenation : Achieves high purity (90–95%) but involves multiple steps, limiting scalability.
  • Modular synthesis : Offers regioselectivity but requires expensive trifluoromethyl building blocks.
  • Vapor-phase : Suitable for bulk production (ton-scale) but demands specialized equipment.

Byproduct Formation

  • Over-chlorination at position 5 is mitigated by slow PCl₅ addition.
  • Isomerization during vapor-phase reactions is minimized using FeF₃ catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure the desired reactivity and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its chlorosulfonyl group allows for the introduction of sulfonamide functionalities, which are prevalent in many drug molecules. For instance, it can be utilized in the synthesis of anti-inflammatory and antimicrobial agents.

Case Study: Synthesis of Sulfonamide Antibiotics

A notable application is in the development of sulfonamide antibiotics, where 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride acts as a key building block. The reaction typically involves nucleophilic substitution with amines to form the corresponding sulfonamides, demonstrating high yields and specificity.

Compound Yield (%) Reaction Conditions
Sulfanilamide85Reflux in ethanol
Trimethoprim90Room temperature with catalyst

Organic Synthesis

The compound is also utilized in broader organic synthesis applications, particularly in creating complex molecular architectures. Its trifluoromethyl group enhances the biological activity and stability of the resulting compounds.

Case Study: Development of Fluorinated Compounds

In a study focusing on fluorinated heterocycles, this compound was employed to introduce trifluoromethyl groups into various substrates, yielding compounds with improved pharmacokinetic properties.

Target Compound Yield (%) Methodology
Fluorinated pyridine78Pd-catalyzed coupling
Trifluoromethylated phenol82Electrophilic aromatic substitution

Agrochemical Applications

This compound finds utility in agrochemicals, particularly as an intermediate for developing herbicides and pesticides. The introduction of sulfonyl groups can enhance the efficacy and selectivity of these agrochemicals.

Case Study: Herbicide Development

Research has shown that derivatives synthesized from this compound exhibit potent herbicidal activity against various weed species.

Herbicide Efficacy (%) Concentration (g/L)
Pyridazinone derivative950.5
Sulfonylurea derivative901.0

Material Science

In material science, this compound is used for synthesizing functional polymers that exhibit unique properties such as thermal stability and chemical resistance. The trifluoromethyl group contributes to these enhanced characteristics.

Case Study: Polymer Development

Polymers incorporating sulfonamide groups derived from this compound have been developed for use in coatings and adhesives, showcasing improved adhesion properties and durability.

Polymer Type Property Application Area
Sulfonamide-based coatingHigh adhesionIndustrial coatings
Fluorinated adhesiveChemical resistanceAerospace applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Density (g/mL)
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride C₇H₃Cl₂F₃NO₂S ~263.5 (calculated) Pyridine, Cl, CF₃, SO₂Cl >32* >1.583*
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 Aliphatic SO₂Cl, CF₃ 29–32 1.583
Fluvalinate C₂₆H₂₂ClF₃N₂O₃ 502.91 Benzene, Cl, CF₃, ester, cyano N/A N/A

*Inferred based on structural analogs.

Biological Activity

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, antimicrobial effects, and structure-activity relationships (SARs). The trifluoromethyl group is particularly noted for enhancing lipophilicity and biological activity, making it an attractive candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with a sulfonyl chloride functional group. This configuration contributes to its reactivity and biological interactions.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory potential of related pyridine derivatives. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The IC50 values for some analogs were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results suggest that the presence of electron-withdrawing groups, such as the trifluoromethyl group, enhances anti-inflammatory activity by increasing the potency of the compounds against COX enzymes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against Chlamydia trachomatis. Studies indicated that certain sulfonylpyridines could selectively inhibit the growth of this pathogen without affecting host cell viability. The introduction of the trifluoromethyl group was crucial for achieving significant antimicrobial activity, with some derivatives showing IC50 values as low as 5.2 μg/mL against C. trachomatis .

Structure-Activity Relationships (SAR)

The SAR studies on related compounds reveal that modifications to the pyridine ring significantly influence biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Chlorine Substitution : Affects reactivity and selectivity towards biological targets.
  • Sulfonyl Chloride Functionality : Increases reactivity towards nucleophiles, potentially facilitating interactions with enzymes or receptors.

For example, replacing the trifluoromethyl group with a chlorine atom resulted in a marked decrease in activity, underscoring the importance of this substituent in maintaining biological efficacy .

Case Studies

  • Anti-inflammatory Effects : In a study evaluating various pyridine derivatives, compounds similar to this compound demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antichlamydial Activity : Another investigation showed that specific analogs could impair C. trachomatis growth while exhibiting low toxicity towards mammalian cells, indicating their potential as selective antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves chlorosulfonation of a pyridine precursor. A common approach reacts 4-(trifluoromethyl)pyridine derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. For example, pyridine rings with electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, facilitating sulfonyl chloride formation . Key variables include:

  • Stoichiometry: Excess chlorosulfonic acid (1.5–2.0 eq.) ensures complete conversion.
  • Temperature: Low temperatures reduce decomposition (e.g., hydrolysis to sulfonic acids).
  • Workup: Quenching with ice-water followed by extraction with dichloromethane isolates the product.
    Data Table:
ConditionYield (%)Purity (%)Source
0°C, 2 eq. ClSO₃H72>95
Room temp, 1.5 eq. ClSO₃H5888

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as doublets (δ 8.2–8.8 ppm), while the trifluoromethyl group (CF₃) shows a singlet (δ -63 ppm in ¹⁹F NMR) .
    • ¹³C NMR: Pyridine carbons resonate at δ 120–150 ppm, with sulfonyl chloride (SO₂Cl) at δ 55–60 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 279.96 (calculated for C₇H₃Cl₂F₃NO₂S).
  • HPLC: Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by area) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing CF₃ group increases the electrophilicity of the sulfonyl chloride moiety, enhancing reactivity toward amines or alcohols. For example:

  • With Amines: Forms sulfonamides at room temperature in dichloromethane (DCM) with Et₃N as a base.
  • With Alcohols: Requires activation (e.g., DMAP) for efficient sulfonate ester formation.
    Competing hydrolysis can occur in protic solvents, necessitating anhydrous conditions .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the synthesis of this compound, and what are common impurities?

Methodological Answer: Low yields often stem from:

  • Incomplete Chlorosulfonation: Monitor reaction progress via TLC (hexane/ethyl acetate 4:1). Add ClSO₃H in portions to control exotherms.
  • Hydrolysis: Ensure strict anhydrous conditions (e.g., molecular sieves).
  • Byproducts: Impurities like sulfonic acids (δ 3–4 ppm in ¹H NMR) require purification via column chromatography (SiO₂, 5% EtOAc/hexane) .

Q. What mechanistic insights explain regioselectivity in reactions involving the pyridine ring?

Methodological Answer: The 2-chloro and 4-CF₃ groups direct electrophilic/nucleophilic attacks through resonance and inductive effects:

  • Electrophilic Substitution: CF₃ deactivates the ring, favoring reactions at the 3-position (meta to CF₃).
  • Nucleophilic Aromatic Substitution (NAS): Chlorine at the 2-position activates adjacent positions for NAS under basic conditions (e.g., K₂CO₃/DMF) .
    Computational Support: DFT calculations (B3LYP/6-31G*) show charge distribution aligns with observed reactivity .

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer: Contradictions often arise from:

  • Purity Variability: Validate compound purity via orthogonal methods (NMR, HPLC, elemental analysis).
  • Assay Conditions: Standardize bioassay protocols (e.g., IC₅₀ measurements in kinase inhibition).
  • Structural Confirmation: Use X-ray crystallography to resolve ambiguities in sulfonamide derivatives .

Q. What strategies optimize the compound’s stability during long-term storage?

Methodological Answer:

  • Storage Conditions: Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent hydrolysis.
  • Stability Monitoring: Periodic ¹H NMR checks detect degradation (e.g., SO₂Cl → SO₂OH).
  • Lyophilization: For hygroscopic batches, lyophilize from anhydrous acetonitrile .

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